2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid
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Overview
Description
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is an organic compound that features both a benzenesulfonyl group and a glycylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid typically involves multiple steps:
Formation of Benzenesulfonyl Glycine: This can be achieved by reacting benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide.
Coupling with 2-Aminobenzoic Acid: The benzenesulfonyl glycine is then coupled with 2-aminobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glycylamino group may facilitate binding to biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Glycine: Lacks the benzoic acid moiety but shares the benzenesulfonyl and glycyl groups.
2-Aminobenzoic Acid: Contains the benzoic acid core but lacks the benzenesulfonyl and glycyl groups.
Sulfanilic Acid: Contains a sulfonamide group attached to an aromatic ring, similar to the benzenesulfonyl group.
Uniqueness
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is unique due to the combination of the benzenesulfonyl, glycyl, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
CAS No. |
92752-18-6 |
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Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c18-14(17-13-9-5-4-8-12(13)15(19)20)10-16-23(21,22)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)(H,19,20) |
InChI Key |
GZAUIVOQAKURAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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